(2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Description

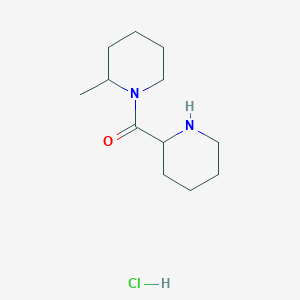

(2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a piperidine-derived compound featuring a methanone core substituted with two nitrogen-containing heterocycles: a 2-methyl-1-piperidinyl group and a 2-piperidinyl moiety. Piperidine-based methanone hydrochlorides are often utilized as intermediates in pharmaceutical synthesis or as bioactive molecules due to their ability to modulate receptor interactions .

Properties

IUPAC Name |

(2-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-6-3-5-9-14(10)12(15)11-7-2-4-8-13-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFABYTPYJRAPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236262-04-6 | |

| Record name | Methanone, (2-methyl-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its dual piperidine structure, is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of two piperidine rings contributes to its chemical reactivity and biological activity. The hydrochloride form enhances solubility in biological media, facilitating its use in experimental applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperidine rings allow for hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to excellent activity against a range of bacterial strains.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | E. coli | Moderate |

| 5b | S. aureus | Good |

| 5c | P. aeruginosa | Excellent |

This table summarizes the antimicrobial efficacy observed in various studies, indicating the potential of piperidine derivatives in combating bacterial infections.

Neuropharmacological Effects

Piperidine derivatives are known for their role as neurotransmitter modulators. Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties, which may include:

- Antidepressant Activity : Research suggests that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic effects for mood disorders.

- Cognitive Enhancers : Its ability to interact with cholinergic pathways may position it as a candidate for treating cognitive decline associated with neurodegenerative diseases like Alzheimer's.

Organic Synthesis

(2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound's structure allows it to participate in various chemical reactions, facilitating the creation of more complex piperidine derivatives.

- Reagent in Chemical Reactions : It can act as a reagent in substitution reactions, contributing to the formation of diverse chemical entities.

Biological Research

In biological studies, this compound has been investigated for its:

- Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

- Receptor Binding Studies : The compound may interact with various receptors, providing insights into its mechanism of action and potential therapeutic applications.

Case Study 1: Antidepressant Properties

A study investigated the effects of piperidine derivatives on serotonin and norepinephrine reuptake inhibition. Results indicated that this compound exhibited significant activity in enhancing neurotransmitter levels, suggesting potential use as an antidepressant agent.

Case Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancers, the compound was tested for its ability to improve memory retention in animal models. The findings revealed that administration led to improved performance in memory tasks, supporting its role as a cognitive enhancer.

Case Study 3: Enzyme Inhibition

Research exploring enzyme inhibition demonstrated that this compound effectively inhibited acetylcholinesterase activity. This property is particularly relevant for developing treatments for Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the methanone hydrochloride core but differ in substituents, influencing their physicochemical and functional properties:

Table 1: Structural Analogs and Key Properties

Key Comparative Analysis

- Substituent Effects: Methyl Groups: The 2-methyl-1-piperidinyl group in the target compound likely enhances metabolic stability compared to the 4-methylpiperidino analog . Morpholine vs. Piperidine: The morpholinyl substituent (CAS 690634-79-8) improves aqueous solubility due to its oxygen atom, making it suitable for biochemical applications .

- Commercial and Research Relevance: High-purity analogs like CAS 690634-80-1 (95%) are critical for pharmaceutical synthesis, while Pitofenone HCl (CAS 1248-42-6) is restricted to laboratory research . Price variability reflects scale and purity; e.g., 1g of CAS 690634-80-1 costs ¥13, whereas larger quantities (e.g., 15kg of N-Methylpiperidine HCl) are priced at ¥144,400 .

Limitations and Data Gaps

- Physical properties (melting point, solubility) for most analogs are unavailable, limiting direct comparisons.

- Biological activity data (e.g., IC₅₀, binding affinity) is absent in the provided evidence, necessitating further experimental studies.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride typically involves:

Step 1: Formation of the methanone intermediate

This is achieved by condensation or acylation reactions between 2-methylpiperidine and a suitable 2-piperidinyl carboxylic acid derivative or its activated form (e.g., acid chloride).Step 2: Conversion to hydrochloride salt

The free base methanone compound is treated with hydrochloric acid to form the stable hydrochloride salt, enhancing solubility and stability for pharmaceutical or research applications.

Detailed Synthetic Routes

Route A: Condensation Using Piperidine-4-Carboxylic Acid Derivatives

- Starting Materials: 2-methylpiperidine and piperidine-4-carboxylic acid derivatives

- Reaction Conditions:

- Activation of the carboxylic acid group (e.g., conversion to acid chloride using thionyl chloride)

- Nucleophilic acyl substitution by 2-methylpiperidine under controlled temperature (ambient to 50 °C)

- Work-up: Acidification with hydrochloric acid (1.5 equivalents) to obtain the hydrochloride salt

- Catalysts: None typically required for the acylation step, but palladium or platinum catalysts may be used in related hydrogenation steps for intermediates in similar piperidine chemistry.

Route B: Transfer Hydrogenation and Subsequent Acylation (Adapted from Related Piperidine Chemistry)

- Step 1: Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde and a palladium-on-charcoal catalyst at 90–95 °C to yield 1-methylpiperidine-4-carboxylic acid intermediate.

- Step 2: Conversion of the intermediate to acid chloride using thionyl chloride at ambient temperature.

- Step 3: Reaction with 2-methylpiperidine to form the methanone compound.

- Step 4: Acidification with hydrochloric acid to form the hydrochloride salt.

- This method allows mild reaction conditions and avoids the use of gaseous hydrogen.

Route C: Grignard Reagent Approach for Methanone Formation (Related Methodology)

- Preparation of the piperidinyl methanone intermediate via reaction of an activated piperidine derivative with a Grignard reagent (e.g., isopropylmagnesium chloride/lithium chloride complex) at ambient temperature to form the ketone linkage.

- This method avoids cryogenic conditions and provides high selectivity and yield in the formation of the methanone bond.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Ambient to 95 °C | Transfer hydrogenation at ~90-95 °C; acylation ambient to 50 °C |

| Catalysts | Pd/C for hydrogenation; none for acylation | Catalyst loading >0.02 wt % for hydrogenation |

| Solvents | Water, ethanol, or aprotic solvents (e.g., tetrahydrofuran) | Ethanol preferred for salt formation step |

| Acidification Agent | Hydrochloric acid (1.5 equivalents) | Converts free base to hydrochloride salt |

| Reaction Time | Several hours depending on step | Optimized for maximum yield and purity |

Research Findings and Analytical Data

- Purity and Yield: The hydrochloride salt formed is typically a white crystalline solid with high purity (>98%) when prepared under optimized conditions involving controlled temperature and catalyst loading.

- Color and Stability: Lower reaction temperatures during amination steps prevent discoloration, which otherwise leads to off-white or brown products.

- Safety and Handling: Standard laboratory precautions are advised, including use of gloves and goggles, and working in a well-ventilated area due to the reactivity of intermediates and hydrochloric acid.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Condensation with acid chlorides | Activation of carboxylic acid, acylation, salt formation | Straightforward, scalable | Requires careful handling of acid chlorides |

| Transfer hydrogenation route | Palladium-catalyzed hydrogenation, acylation, salt formation | Mild conditions, selective | Requires catalyst and heating |

| Grignard reagent method | Grignard addition to activated intermediate, salt formation | Ambient temperature, high selectivity | Requires moisture-free conditions |

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure experimental reproducibility?

- Methodological Answer: Store the compound in a dry environment at 2–8°C to prevent degradation . Use inert gas purging (e.g., nitrogen) for long-term storage of hygroscopic derivatives. Personal protective equipment (PPE), including chemical-resistant gloves (nitrile), safety goggles, and lab coats, is mandatory during handling. For powder forms, use P95 respirators to avoid inhalation of aerosols .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Employ tandem analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm piperidinyl and methyl group connectivity.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z for C12H21ClN2O).

- HPLC-PDA (≥95% purity) with a C18 column and acetonitrile/water gradient elution .

Q. What synthetic routes are reported for analogous piperidinyl methanone derivatives?

- Methodological Answer:

- Stepwise alkylation: React 2-piperidinyl precursors with methylating agents (e.g., methyl iodide) under basic conditions (K2CO3/DMF).

- Coupling strategies: Use EDCI/HOBt-mediated amidation for methanone formation .

- Acid scavengers: Add molecular sieves to absorb HCl byproducts during hydrochlorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classifications across safety datasets?

- Methodological Answer: Cross-reference SDS entries with NITE GHS classifications (Japan) and regional guidelines (e.g., OSHA). For example, while some SDS classify the compound as non-hazardous , others note acute toxicity (Category 4, H302) . Conduct in vitro toxicity screens (e.g., MTT assays on HepG2 cells) to validate hazards .

Q. What experimental designs are optimal for assessing thermal stability under catalytic conditions?

- Methodological Answer:

- TGA/DSC: Analyze decomposition onset temperatures (e.g., 150–200°C) under nitrogen/air atmospheres.

- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS .

Q. How can researchers mitigate interference from hydrochloride counterions in biological assays?

- Methodological Answer:

- Ion-exchange chromatography: Replace Cl<sup>−</sup> with non-interfering ions (e.g., acetate).

- Dialysis: Use 1kDa MWCO membranes in PBS (pH 7.4) for 24 hours.

- Control experiments: Compare activity of freebase vs. hydrochloride forms .

Q. What strategies are effective in analyzing chiral purity for stereochemically complex derivatives?

- Methodological Answer:

- Chiral HPLC: Use a CHIRALPAK® IG-3 column with hexane/isopropanol (90:10) mobile phase.

- Circular dichroism (CD): Compare experimental spectra with computational predictions (TD-DFT).

- Mosher ester analysis: Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on decomposition products under thermal stress?

- Methodological Answer:

- GC-MS profiling: Identify volatile byproducts (e.g., CO, HCl, piperidine fragments) during pyrolysis (200–400°C).

- Controlled atmosphere studies: Compare decomposition in inert (N2) vs. oxidative (O2) environments .

- Theoretical modeling: Use Gaussian 16 to simulate bond dissociation energies (B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.